

Fire and explosion hazards of Isopropylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylamine hydrochloride*

Cat. No.: B099802

[Get Quote](#)

Technical Support Center: Isopropylamine Hydrochloride

This guide provides essential safety information regarding the fire and explosion hazards of **Isopropylamine hydrochloride** for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in fire hazard between **Isopropylamine hydrochloride** and Isopropylamine?

A1: The primary difference lies in their physical states and resulting flammability. Isopropylamine is a highly flammable, volatile liquid with a very low flash point, posing a significant fire hazard^{[1][2][3]}. **Isopropylamine hydrochloride**, in contrast, is a solid salt, described as a white to almost-white powder or crystal^[4]. It is considered non-combustible and not a significant fire risk on its own^[5]. The primary hazard with the hydrochloride salt arises from its decomposition under heat, which can release corrosive and toxic fumes^{[5][6]}.

Q2: What are the main fire and explosion hazards associated with **Isopropylamine hydrochloride**?

A2: While **Isopropylamine hydrochloride** itself is non-combustible, the key hazards are:

- Hazardous Decomposition: When heated or involved in a fire, it may decompose and emit toxic and corrosive fumes, including carbon oxides and nitrogen oxides (NOx)[5][6].
- Container Rupture: Like any chemical in a sealed container, it can rupture or explode if exposed to high heat from a surrounding fire[1][4][7].
- Dust Explosion: As a fine powder, there may be a potential for a dust explosion if a sufficient concentration of airborne dust is exposed to an ignition source. Standard safe handling procedures for chemical powders should be followed to mitigate this risk, such as avoiding the generation of dust clouds[5].

Q3: Does **Isopropylamine hydrochloride** have a flash point or autoignition temperature?

A3: There is no flash point or autoignition temperature data available for **Isopropylamine hydrochloride** in the provided safety information, as these properties are typically associated with flammable liquids[6][8]. Being a stable, non-combustible salt, these values are not considered relevant hazards under normal conditions[5].

Q4: What should I do if **Isopropylamine hydrochloride** is involved in a fire?

A4: Since the material itself is not a primary fire risk, firefighting efforts should be directed at the surrounding fire.

- Use extinguishing media that is appropriate for the materials that are actually burning[5].
- Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA) to protect against the hazardous decomposition products, such as nitrogen oxides[1][5][6].
- If containers of **Isopropylamine hydrochloride** are exposed to fire, use a water spray to keep them cool and prevent them from rupturing[1][5].

Q5: What are the recommended extinguishing agents for a fire in an area where **Isopropylamine hydrochloride** is present?

A5: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding environment and the primary source of the fire[5]. For fires involving the related

compound, Isopropylamine (the liquid), dry chemical, alcohol-resistant foam, and carbon dioxide are recommended[1][2][4].

Q6: What chemicals are incompatible with **Isopropylamine hydrochloride**?

A6: **Isopropylamine hydrochloride** should not be stored with strong oxidizing agents[6]. The parent compound, Isopropylamine, is incompatible with a wider range of materials, including strong acids, acid chlorides, acid anhydrides, and certain metals[1][9].

Q7: How should I handle a spill of **Isopropylamine hydrochloride** powder?

A7: For a dry spill, you should:

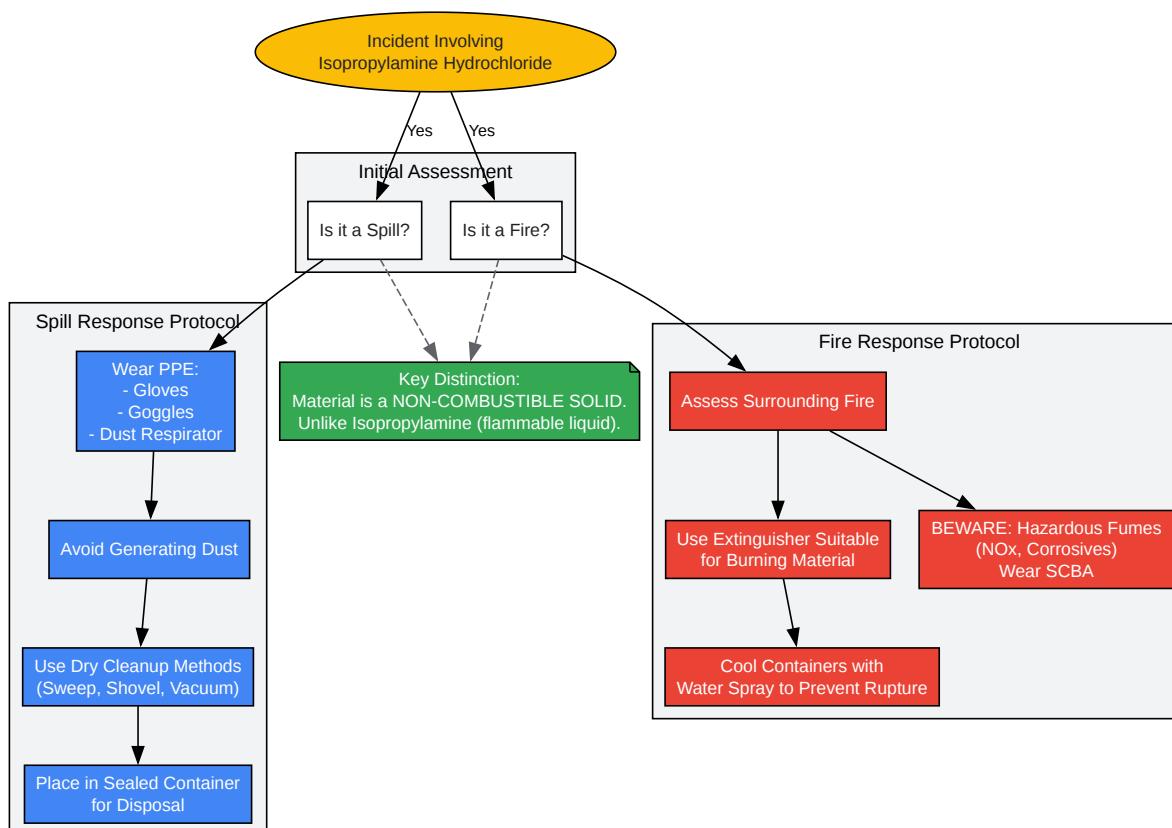
- Clean up all spills immediately[5].
- Avoid actions that generate dust[5].
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator[5][6].
- Use dry cleanup procedures like sweeping, shoveling, or vacuuming (using an explosion-proof vacuum) and place the material into a clean, dry, sealed, and labeled container for disposal[5].

Data Presentation: Hazard Properties

The following table summarizes the key quantitative fire and explosion hazard data for Isopropylamine and contrasts it with the available data for **Isopropylamine hydrochloride**.

Property	Isopropylamine hydrochloride	Isopropylamine (Liquid Free Base)
Physical State	Solid (White powder/crystal)[4]	Colorless Liquid[2][7]
Flash Point	Not Available / Not Applicable[6]	-37 °C (-34.6 °F)[9]
Autoignition Temperature	Not Available / Not Applicable[6]	402 °C (756 °F)[7][10]
Flammability Limits (in air)	Not Applicable (Solid)	LEL: 2.0%, UEL: 10.4%[7][9][11]
Melting Point	160 °C[6][8]	-95.2 °C to -101 °C[9][12]
Boiling Point	Not Available	32.4 °C to 34 °C[9][12][13]
Primary Fire Hazard	Non-combustible; emits toxic fumes upon decomposition[5].	Extremely flammable liquid and vapor[1][9][14].

Experimental Protocols


The cited data for flammability properties are typically determined using standardized testing methods. While the specific reports for Isopropylamine do not detail the exact protocols used, the following are general descriptions of the standard methodologies.

- Flash Point Determination: This is commonly measured using a closed-cup apparatus (e.g., Tag Closed-Cup Tester or Pensky-Martens). A sample of the liquid is placed in the cup and slowly heated. An ignition source is periodically passed over the opening of the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite to produce a brief flash.
- Autoignition Temperature Determination (ASTM E659): This test identifies the lowest temperature at which a substance will spontaneously ignite in air without an external spark or flame. A small, measured amount of the substance is introduced into a uniformly heated glass flask. The temperature of the flask is varied until the minimum temperature required for ignition is found.

- Flammability/Explosive Limits Determination: These limits define the concentration range of a substance's vapor in the air that can propagate a flame. The tests are conducted in a closed vessel where varying concentrations of the vapor in the air are exposed to an ignition source. The lower explosive limit (LEL) is the leanest mixture that can ignite, and the upper explosive limit (UEL) is the richest mixture that can ignite.

Visualizations

The following diagram illustrates the logical workflow for assessing and responding to an incident involving **Isopropylamine hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Hazard Response Workflow for **Isopropylamine Hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isopropylamine Hydrochloride | CAS#:15572-56-2 | Chemsric [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. Isopropylamine - Wikipedia [en.wikipedia.org]
- 11. ISOPROPYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 12. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Fire and explosion hazards of Isopropylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099802#fire-and-explosion-hazards-of-isopropylamine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com